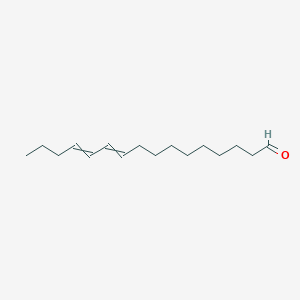
Hexadeca-10,12-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-10,12-dienal, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hexadeca-10,12-dienal, also known as 10,12-hexadecadienal, is a compound of significant interest in various scientific fields, particularly in ecological chemistry and pest control. This article explores its applications, focusing on its role as a sex pheromone in insects, synthetic methodologies for its production, and its potential in agricultural practices.
Insect Pheromones
This compound serves as a crucial component of sex pheromones in several insect species. Research has identified both (E,Z)- and (E,E)-10,12-hexadecadienals as major components of the sex pheromone blend from the pheromone glands of certain moth species, such as the cotton leaf-roller (Notarcha derogata) and the navel orangeworm (Amyelois transitella) . These pheromones are vital for mating communication and can be exploited for pest management strategies.
Case Study: Cotton Leaf-Roller
- Species : Notarcha derogata
- Pheromone Components : (E,Z)-10,12-hexadecadienal and (E,E)-10,12-hexadecadienal
- Purpose : Attract male moths for mating disruption strategies in cotton fields.
- Findings : Field tests demonstrated that traps baited with synthetic versions of these compounds effectively captured male moths, indicating their potential for use in integrated pest management (IPM) programs .
Synthesis of Pheromonal Compounds
The synthesis of this compound has been explored extensively. Efficient synthetic routes have been developed to produce this compound and its derivatives. For instance, a notable method involves the alkylation of lithium alkyne followed by cis-Wittig olefination to create the desired diene structure .
Synthetic Method Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Lithium alkyne is alkylated under low temperature conditions. |
| 2 | Olefination | Cis-Wittig olefination using phosphoranes to introduce double bonds. |
| 3 | Hydroboration-Protonolysis | Final step to achieve the aldehyde functionality while maintaining stereochemistry. |
This synthetic approach not only yields this compound but also allows for the production of other related compounds that may enhance attractiveness or stability in field applications.
Pest Management Strategies
The application of this compound in pest management is promising due to its role in sexual attraction among pests. By using synthetic versions of this compound in traps or as part of mating disruption strategies, farmers can reduce pest populations without relying solely on chemical insecticides.
Field Application Insights
- Target Pests : Various lepidopteran pests affecting crops like cotton and tree nuts.
- Methodology : Use of pheromone traps baited with this compound to monitor and control pest populations.
- Results : Studies have shown significant reductions in pest populations when these strategies are employed .
Environmental Impact
Utilizing this compound as a biopesticide aligns with sustainable agricultural practices by minimizing chemical pesticide use. Its specificity to target pests reduces non-target impacts on beneficial insects and promotes ecological balance .
Eigenschaften
Molekularformel |
C16H28O |
|---|---|
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
hexadeca-10,12-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3 |
InChI-Schlüssel |
OSFASEAZCNYZBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CCCCCCCCCC=O |
Synonyme |
10,12-hexadecadienal bombykal bombykal, (E,E)-isomer bombykal, (E,Z)-isomer bombykal, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















